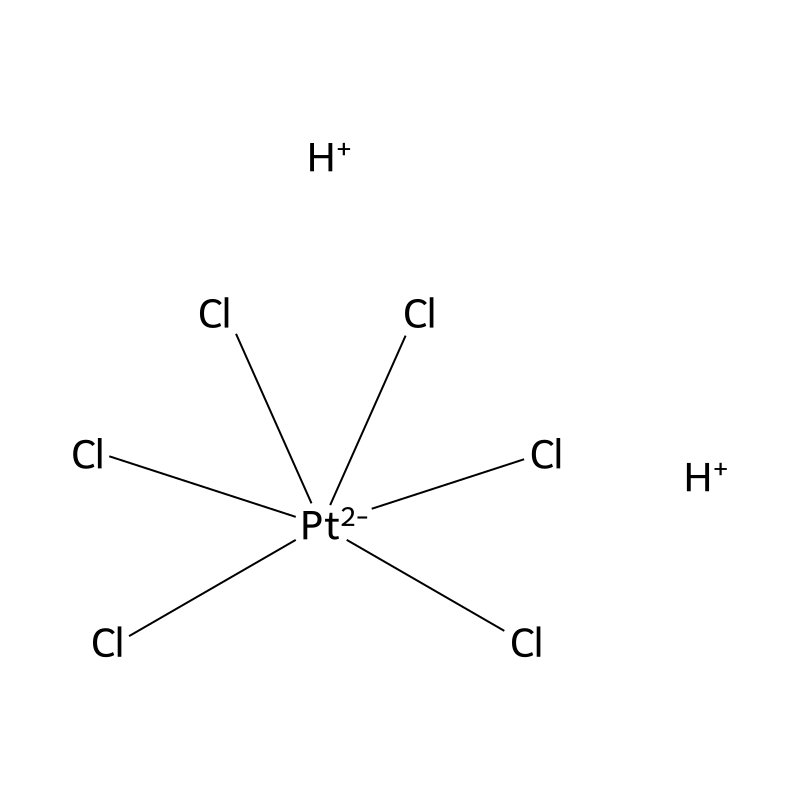

Chloroplatinic acid crystal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chloroplatinic acid crystal, also known as hexachloroplatinic acid, is an inorganic compound with the chemical formula (where ). This compound typically appears as orange-red crystalline aggregates and is a significant commercial source of platinum. The metal content ranges from 39.00% to 40.50% by weight, while the chloride content varies between 39.00% and 47.00% by weight . Chloroplatinic acid is highly hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and handling .

The synthesis of chloroplatinic acid typically involves several methods:

- Aqua Regia Method: Platinum metal is dissolved in aqua regia (a mixture of hydrochloric and nitric acids), leading to the formation of chloroplatinic acid.

- Reaction:

- Chlorination Method: An aqueous suspension of platinum particles can be exposed to chlorine gas, resulting in the formation of chloroplatinic acid.

- Electrolysis: Electrolytic methods can also be employed to produce chloroplatinic acid from platinum electrodes in a suitable electrolyte solution .

Chloroplatinic acid has numerous applications across various fields:

- Catalysis: It serves as a catalyst in hydrogenation reactions and the hydrosilylation of alkenes.

- Analytical Chemistry: It is used for the quantitative determination of potassium by precipitating it as potassium hexachloroplatinate.

- Electrochemistry: The compound is utilized in ion-selective electrodes for measuring potassium concentrations in solutions .

Research into the interactions of chloroplatinic acid with other compounds has shown its potential as a catalyst in organic synthesis. It facilitates reactions involving silanes and olefins, improving reaction efficiency compared to traditional methods that rely on radical mechanisms . Additionally, studies on its solubility and reactivity with various solvents provide insights into its behavior in different chemical environments.

Chloroplatinic acid shares similarities with several other platinum compounds. Here are a few notable examples:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Platinum(IV) chloride | PtCl₄ | A simpler chloride compound; less soluble than chloroplatinic acid. |

| Potassium hexachloroplatinate | K₂[PtCl₆] | A specific salt formed from chloroplatinic acid; used for potassium analysis. |

| Cisplatin | Cis-[Pt(NH₃)₂Cl₂] | An important anticancer drug; differs significantly in structure and application. |

| Platinum(II) acetate | Pt(CH₃COO)₂ | Used in organic synthesis; has different reactivity patterns compared to chloroplatinic acid. |

Chloroplatinic acid's unique properties stem from its complex structure and high solubility, making it versatile for both analytical and catalytic applications . Its ability to form stable complexes with various ions distinguishes it from simpler platinum compounds.

Physical Description

Liquid

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard